チミジン5'-リン酸

概要

説明

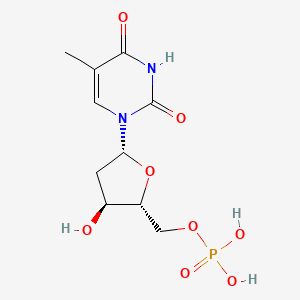

チミジン一リン酸は、チミジル酸またはデオキシチミジン一リン酸としても知られており、DNAのモノマーとして機能するヌクレオチドです。これは、ヌクレオシドチミジンとリン酸とのエステルです。 チミジン一リン酸は、リン酸基、ペントース糖デオキシリボース、およびヌクレオ塩基チミンで構成されています 。この化合物は、DNAの合成と修復において重要な役割を果たしており、細胞の成長と複製に不可欠です。

科学的研究の応用

Thymidine monophosphate has numerous applications in scientific research:

Chemistry: It is used as a building block in the synthesis of DNA and RNA analogs.

Biology: Thymidine monophosphate is crucial for studying DNA replication and repair mechanisms.

作用機序

チミジン一リン酸は、主にDNA合成における役割を通じてその効果を発揮します。これは、デオキシチミジン三リン酸(dTTP)合成のデノボ経路とサルベージ経路の両方において、接合点に位置しています。 チミジン一リン酸は、デオキシチミジン二リン酸(dTDP)にリン酸化され、次にデオキシチミジン三リン酸(dTTP)にリン酸化され、複製中にDNAに組み込まれます 。 酵素チミジル酸シンターゼは、デオキシウリジン一リン酸をチミジン一リン酸に変換する反応を触媒し、これはDNA合成において重要なステップです 。

6. 類似の化合物との比較

チミジン一リン酸は、デオキシウリジン一リン酸(dUMP)やデオキシシチジン一リン酸(dCMP)などの他のヌクレオチドと比較できます。 dUMPはメチル化されてチミジン一リン酸を形成する必要があるのに対し、dCMPは修飾なしで直接DNAに組み込まれます 。チミジン一リン酸は、チミンを含む唯一のヌクレオチドとして、その役割においてユニークであり、DNAの安定性と完全性に不可欠です。

類似の化合物:

- デオキシウリジン一リン酸(dUMP)

- デオキシシチジン一リン酸(dCMP)

- デオキシアデノシン一リン酸(dAMP)

- デオキシグアノシン一リン酸(dGMP)

チミジン一リン酸は、DNAの合成と修復における独自の役割と、チミジル酸シンターゼなどの酵素との特異的な相互作用により、生物学的研究と医学的研究の両方において重要な役割を果たしています。

生化学分析

Biochemical Properties

Thymidine-5’-phosphate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is a substrate for thymidine kinase, an enzyme that catalyzes the phosphorylation of thymidine, converting it into thymidine diphosphate . This reaction is a key step in the salvage pathway of DNA synthesis .

Cellular Effects

Thymidine-5’-phosphate has significant effects on various types of cells and cellular processes. It is essential for DNA synthesis and repair, influencing cell function significantly . It impacts cell signaling pathways, gene expression, and cellular metabolism by providing the necessary building blocks for DNA replication .

Molecular Mechanism

The molecular mechanism of Thymidine-5’-phosphate primarily involves its conversion into thymidine triphosphate (dTTP), which is incorporated into DNA during replication . This process involves binding interactions with enzymes like thymidine kinase and thymidylate kinase . The activation or inhibition of these enzymes can lead to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Thymidine-5’-phosphate can change over time. It is stable under standard conditions, but its degradation can occur under specific circumstances . Long-term effects on cellular function have been observed in in vitro or in vivo studies, particularly in relation to DNA synthesis and repair .

Dosage Effects in Animal Models

The effects of Thymidine-5’-phosphate can vary with different dosages in animal models . High doses could potentially lead to toxic or adverse effects, although specific threshold effects would depend on the particular study and animal model used .

Metabolic Pathways

Thymidine-5’-phosphate is involved in the salvage pathway of DNA synthesis . It interacts with enzymes like thymidine kinase and thymidylate kinase, which help convert it into dTTP . This process can affect metabolic flux or metabolite levels .

Transport and Distribution

Thymidine-5’-phosphate is transported and distributed within cells and tissues. It is converted into dTTP in the cytosol, and this dTTP is then imported into the nucleus for DNA synthesis . The transport and distribution of Thymidine-5’-phosphate can be influenced by various transporters or binding proteins .

Subcellular Localization

Thymidine-5’-phosphate is primarily located in the cytosol, where it is converted into dTTP . It can also be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications . Its subcellular localization can influence its activity or function .

準備方法

合成経路と反応条件: チミジン一リン酸は、酵素的方法と化学的方法で合成できます。一般的なアプローチの1つは、デオキシリボースドナーとしてチミジンを使用し、リン酸ドナーとしてグアノシン三リン酸(GTP)を使用することを含みます。 反応は、デオキシリボシル転移酵素IIやデオキシシチジンキナーゼなどの酵素によって触媒され、ワンポット反応系で行われます 。この方法は効率的で経済的であり、高品質のチミジン一リン酸を生成します。

工業生産方法: チミジン一リン酸の工業生産には、しばしばサケ精巣などの供給源から抽出したDNAの加水分解が伴います。DNAは、ホスホジエステラーゼを使用して構成ヌクレオチド(チミジン一リン酸を含む)に加水分解されます。 得られた混合物は、アニオン交換樹脂を使用して分離されます 。このプロセスは複雑で時間がかかりますが、複数のヌクレオチドを同時に生成することができます。

化学反応の分析

反応の種類: チミジン一リン酸は、酸化、還元、置換など、さまざまな化学反応を起こします。 リン酸基との配位共有結合により、銅(II)などの金属イオンと錯体を形成できます 。

一般的な試薬と条件: チミジン一リン酸を含む反応に使用される一般的な試薬には、ホルムアルデヒド、テトラヒドロ葉酸、チミジル酸シンターゼなどのさまざまな酵素が含まれます 。これらの反応は、中性pHや体温などの生理的条件下で頻繁に起こります。

生成される主要な生成物: 重要な反応の1つは、チミジル酸シンターゼによるデオキシウリジン一リン酸(dUMP)のメチル化であり、チミジン一リン酸が生成されます。 この反応は、DNAの複製と修復に不可欠です 。

4. 科学研究への応用

チミジン一リン酸は、科学研究で多くの用途があります。

化学: DNAとRNAのアナログの合成における構成ブロックとして使用されます。

生物学: チミジン一リン酸は、DNAの複製と修復メカニズムを研究するために不可欠です。

医学: チミジル酸シンターゼ阻害剤はチミジン一リン酸の生成を防ぐことができ、癌細胞のDNA合成を阻害するため、抗癌剤の開発に関与しています.

類似化合物との比較

- Deoxyuridine monophosphate (dUMP)

- Deoxycytidine monophosphate (dCMP)

- Deoxyadenosine monophosphate (dAMP)

- Deoxyguanosine monophosphate (dGMP)

Thymidine monophosphate’s unique role in DNA synthesis and repair, along with its specific interactions with enzymes like thymidylate synthase, highlights its importance in both biological and medical research.

生物活性

5'-Thymidylic acid, also known as thymidine monophosphate (TMP), is a nucleotide that plays a crucial role in various biological processes, particularly in DNA synthesis and metabolism. This compound is essential for cellular functions across a wide range of organisms, from bacteria to humans. This article delves into the biological activity of 5'-Thymidylic acid, highlighting its enzymatic interactions, metabolic pathways, and implications in health and disease.

Chemical Structure and Properties

5'-Thymidylic acid is classified as a pyrimidine 2'-deoxyribonucleoside monophosphate. Its chemical structure consists of a thymine base attached to a deoxyribose sugar, which is further linked to a phosphate group at the 5' position. This structure is fundamental for its role in nucleic acid metabolism.

Metabolic Role

5'-Thymidylic acid is primarily involved in the de novo synthesis of DNA . It is synthesized from deoxyuridine monophosphate (dUMP) through the action of thymidylate synthase, an enzyme that catalyzes the reductive methylation of dUMP using 5,10-methylenetetrahydrofolate as a methyl donor. This reaction is critical for providing dTMP, which is subsequently phosphorylated to form deoxythymidine triphosphate (dTTP), an essential building block for DNA synthesis.

Key Reactions Involving 5'-Thymidylic Acid

| Reaction | Enzyme | Product |

|---|---|---|

| dUMP + 5,10-methylenetetrahydrofolate → dTMP + Dihydrofolate | Thymidylate Synthase | dTMP |

| dTMP + ATP → dTDP + ADP | Nucleoside Monophosphate Kinase | dTDP |

| dTDP + ATP → dTTP + ADP | Nucleoside Diphosphate Kinase | dTTP |

1. Enzymatic Interactions

Research indicates that 5'-Thymidylic acid interacts with several enzymes that facilitate its conversion into other nucleotides. For instance, studies have shown that the addition of TMP to growth media significantly stimulates the growth of certain Mycoplasma species, indicating its importance as a nutrient source for these organisms .

2. Role in Cancer Therapy

The inhibition of thymidylate synthase has been targeted in cancer therapies due to its role in DNA synthesis. For example, fluorouracil (5-FU), a chemotherapeutic agent, functions by inhibiting this enzyme, thereby reducing the availability of dTMP and subsequently dTTP for DNA replication . This mechanism underlines the significance of 5'-Thymidylic acid in therapeutic strategies against rapidly dividing cancer cells.

3. Nutritional Studies

In nutritional research, 5'-Thymidylic acid has been detected in various foods such as buckwheat and squashberries but not quantified. Its presence suggests potential dietary sources of this nucleotide that may contribute to cellular health and metabolism .

Research Findings

Recent studies have expanded our understanding of the biological significance of 5'-Thymidylic acid:

- Metabolic Pathways : It is involved in critical metabolic pathways beyond DNA synthesis, including roles in RNA metabolism and cellular signaling.

- Safety Pharmacology : Understanding the pharmacological properties of compounds like TMP is crucial for assessing their safety profiles in drug development .

- Biochemical Assays : Spectroscopic studies have revealed insights into the binding interactions between TMP and other biomolecules, enhancing our understanding of its biochemical behavior .

特性

IUPAC Name |

[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N2O8P/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(20-8)4-19-21(16,17)18/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYOZYWVXFNDGLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N2O8P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10861902 | |

| Record name | 1-(2-Deoxy-5-O-phosphonopentofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

365-07-1 | |

| Record name | thymidylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46713 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。